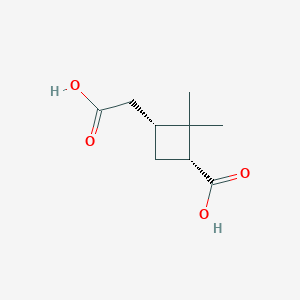

Cis-Pinic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-Pinic Acid is a significant oxidation product of α-pinene, a key monoterpene compound in biogenic emission processes. It is a multifunctional organic acid with both carbonyl and carboxyl groups, making it an important tracer in the study of α-pinene chemistry .

Métodos De Preparación

Cis-Pinic Acid is primarily produced through the gas-phase oxidation of α-pinene. This process involves the reaction of α-pinene with atmospheric oxidants such as ozone, hydroxyl radicals, and nitrate radicals. The oxidation process leads to the formation of various products, including this compound . Industrial production methods typically involve the controlled oxidation of α-pinene under specific conditions to maximize the yield of this compound .

Análisis De Reacciones Químicas

Cis-Pinic Acid undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Cis-Pinic Acid has several scientific research applications:

Atmospheric Chemistry: It is used as a tracer for studying the oxidation processes of α-pinene and the formation of secondary organic aerosols (SOA) in the atmosphere.

Environmental Science: Research on the aqueous-phase photo-oxidation of this compound helps understand its role in cloudwater processing and the formation of aqueous secondary organic aerosols.

Analytical Chemistry: This compound is used in studies involving mass spectrometry and nuclear magnetic resonance (NMR) to analyze its structure and reaction products.

Mecanismo De Acción

The mechanism of action of cis-Pinic Acid involves its interaction with atmospheric oxidants, leading to its oxidation and the formation of various products. In the aqueous phase, the oxidation of this compound by hydroxyl radicals results in the formation of norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid . The photolysis of this compound involves Norrish type I and II reactions, driven by the dynamics on the lowest triplet excited state of the molecule .

Comparación Con Compuestos Similares

Cis-Pinic Acid is similar to other oxidation products of α-pinene, such as cis-Pinonic Acid and limononic acid. it is unique in its specific structure and the types of reactions it undergoes. For example, cis-Pinonic Acid also undergoes photolysis but produces different major products compared to this compound . Limononic acid, on the other hand, is a direct product of the photolysis of this compound .

Propiedades

Fórmula molecular |

C9H14O4 |

|---|---|

Peso molecular |

186.20 g/mol |

Nombre IUPAC |

(1R,3R)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m1/s1 |

Clave InChI |

LEVONNIFUFSRKZ-RITPCOANSA-N |

SMILES isomérico |

CC1([C@H](C[C@H]1C(=O)O)CC(=O)O)C |

SMILES canónico |

CC1(C(CC1C(=O)O)CC(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)

![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)